molecular formula C19H21Cl2N3 B4897814 10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride

Cat. No.: B4897814
M. Wt: 362.3 g/mol
InChI Key: YSIBNOSGEBOHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and dimethyl substitutions enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride typically involves the condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetonitrile at room temperature.

    Reduction: NaBH₄ in methanol under reflux conditions.

    Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler heterocyclic compound with similar biological activities.

    Pyrimido[1,2-a]benzimidazole: The parent compound without the chlorophenyl and dimethyl substitutions.

    Chlorobenzimidazole: A related compound with a chlorophenyl group but lacking the pyrimido ring.

Uniqueness

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is unique due to its specific structural features, such as the chlorophenyl and dimethyl substitutions, which enhance its chemical reactivity and biological interactions. These modifications can lead to improved potency and selectivity in its biological applications compared to similar compounds .

Properties

IUPAC Name

10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.ClH/c1-13-10-17-18(11-14(13)2)23(19-21-8-3-9-22(17)19)12-15-4-6-16(20)7-5-15;/h4-7,10-11H,3,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBNOSGEBOHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.